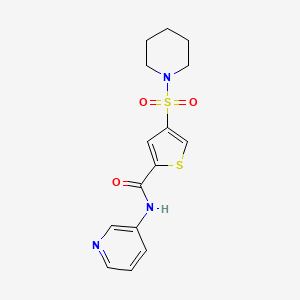

![molecular formula C23H21NO2 B5605509 N-苄基-3-[4-(苄氧基)苯基]丙烯酰胺](/img/structure/B5605509.png)

N-苄基-3-[4-(苄氧基)苯基]丙烯酰胺

描述

Synthesis Analysis

The synthesis of N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide and similar compounds often involves intricate chemical reactions. For instance, controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization have been utilized for the synthesis of homopolymers from monosubstituted acrylamides having amino acid moieties in the side chain, indicating the versatility in synthesizing complex acrylamides (H. Mori, K. Sutoh, T. Endo, 2005). Another approach involves template copolymerization to synthesize hydrophobically associating copolymers, showcasing the diversity of methods available for synthesizing acrylamide-based polymers (Yu Zhang, Fei Wu, Miao-zhen Li, Er-jian Wang, 2005).

Molecular Structure Analysis

The molecular structure of N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide compounds is characterized by specific dihedral angles and planarity within the acrylamide unit, providing insight into its chemical behavior. For example, the structure of N-Benzyl-N-(4-chlorophenyl)acrylamide demonstrates the planarity of the acrylamide unit and its interactions within the crystal structure, highlighting the significance of molecular geometry in understanding the properties of these compounds (Yimin Hu, Lidong Zhang, Jing Wang, Dongping Cheng, Dong-mei Ren, 2007).

Chemical Reactions and Properties

Acrylamide compounds, including N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide, participate in various chemical reactions, influencing their properties and applications. Bioisosteric replacement studies have led to the identification of potent compounds, indicating the chemical versatility and the potential for developing efficacious molecules (Yong-Jin Wu, Li-Qiang Sun, Huan He, et al., 2004).

Physical Properties Analysis

The physical properties of N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide and related compounds, such as solubility in various solvents, are critical for their application in different domains. For example, the solubility of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution has been thoroughly investigated, providing valuable data for product and process design (Xinding Yao, Yanxun Li, Tingliang Luo, Guoji Liu, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are essential aspects of N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide research. Studies on the reactivity ratios of acrylamide copolymerization systems offer insights into the copolymer composition and its influence on the material's properties, demonstrating the compound's adaptability and potential for creating materials with tailored characteristics (W. Zhi-xue, 2004).

科学研究应用

聚合与材料合成

N-苄基-3-[4-(苄氧基)苯基]丙烯酰胺在聚合领域得到了广泛的研究。森,Sutoh,和Endo(2005)展示了单取代丙烯酰胺与氨基酸部分,N-丙烯酰基-l-苯丙氨酸甲酯(A-Phe-OMe),通过可逆加成-断裂链转移(RAFT)聚合(Mori, Sutoh, & Endo, 2005)。这个过程对于创造具有受控分子量和低多分散性的聚合物至关重要,为材料合成提供了显著的优势。

生物和医学应用

El-Wakil(2006)的一项研究探索了N-(4-氨基二苯甲烷)丙烯酰胺的合成及其在增强天然橡胶机械性能中的应用。该化合物作为一种有效的抗氧化剂,提高了橡胶制品的耐久性和使用寿命(El‐Wakil, 2006)。这项研究表明了在各种工业和医疗应用中的潜在用途,特别是在需要耐用弹性体的领域。

超分子化学与材料科学

田等人(2010)合成了对映纯丙烯酰胺衍生物,并研究了它们在色谱法中创建手性固定相(CSP)中的用途。这些CSP在某些化合物的拆分中表现出改进的性能,表明在对映选择性分离过程中的应用(Tian et al., 2010)。这项研究在药物和分析化学中特别相关,其中手性分子的分离至关重要。

化学合成与表征

姚等人(2010)的研究重点是N-[(4-溴-3,5-二氟)苯基]丙烯酰胺的溶解度,为工业产品和工艺设计提供了必要的数据。这些信息对于了解丙烯酰胺衍生物在各种溶剂中的行为至关重要,这对它们在化学合成中的应用非常重要(Yao et al., 2010)。

属性

IUPAC Name |

(E)-N-benzyl-3-(4-phenylmethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c25-23(24-17-20-7-3-1-4-8-20)16-13-19-11-14-22(15-12-19)26-18-21-9-5-2-6-10-21/h1-16H,17-18H2,(H,24,25)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKHNMOEFALVQE-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

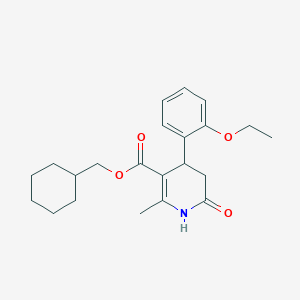

![N-[2-(4-fluorophenyl)ethyl]-1-(trans-4-hydroxycyclohexyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5605443.png)

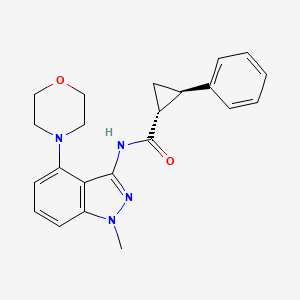

![6-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5605454.png)

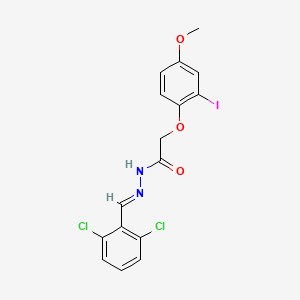

![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5605456.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)

![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5605481.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5605484.png)

![N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5605493.png)

![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)